1-[4'-(Methylsulfanyl)[1,1'-biphenyl]-2-yl] ethanone
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Overview
Description
1-[4’-(Methylsulfanyl)[1,1’-biphenyl]-2-yl] ethanone is an organic compound with the molecular formula C15H14OS It is characterized by the presence of a biphenyl structure substituted with a methylsulfanyl group and an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4’-(Methylsulfanyl)[1,1’-biphenyl]-2-yl] ethanone typically involves the following steps:
Formation of Biphenyl Structure: The biphenyl structure can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid in the presence of a palladium catalyst.
Introduction of Methylsulfanyl Group: The methylsulfanyl group can be introduced via a nucleophilic substitution reaction using a suitable methylsulfanyl donor.
Formation of Ethanone Group: The ethanone group can be introduced through a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
In industrial settings, the production of 1-[4’-(Methylsulfanyl)[1,1’-biphenyl]-2-yl] ethanone may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-[4’-(Methylsulfanyl)[1,1’-biphenyl]-2-yl] ethanone undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The biphenyl structure can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Halogenated reagents, Lewis acids, polar aprotic solvents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
1-[4’-(Methylsulfanyl)[1,1’-biphenyl]-2-yl] ethanone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4’-(Methylsulfanyl)[1,1’-biphenyl]-2-yl] ethanone involves its interaction with specific molecular targets and pathways. For example, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1-[4’-(Methylsulfanyl)[1,1’-biphenyl]-3-yl] ethanone
- 1-[4’-(Methylsulfanyl)[1,1’-biphenyl]-4-yl] ethanone
- 1-[4’-(Methylsulfanyl)[1,1’-biphenyl]-5-yl] ethanone
Uniqueness
1-[4’-(Methylsulfanyl)[1,1’-biphenyl]-2-yl] ethanone is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C15H14OS |
---|---|
Molecular Weight |
242.3 g/mol |
IUPAC Name |
1-[2-(4-methylsulfanylphenyl)phenyl]ethanone |
InChI |
InChI=1S/C15H14OS/c1-11(16)14-5-3-4-6-15(14)12-7-9-13(17-2)10-8-12/h3-10H,1-2H3 |
InChI Key |
OGGMGWJJGBDHAI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC=C1C2=CC=C(C=C2)SC |
Origin of Product |
United States |
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